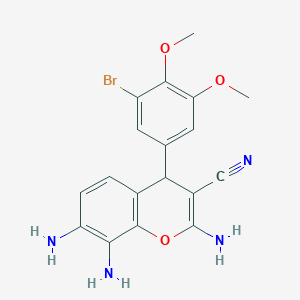

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Description

2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (Compound A, CAS 475576-83-1), also known as Crolibulin™, is a synthetic chromene derivative with potent antitumor activity. It has progressed to Phase I/II clinical trials for advanced solid tumors, demonstrating favorable safety and tolerability in combination with cisplatin . Its structure features a chromene core substituted with a 3-bromo-4,5-dimethoxyphenyl group and three amino groups, which enhance solubility and target binding . The compound destabilizes microtubules by binding to tubulin, leading to mitotic arrest and apoptosis .

Properties

IUPAC Name |

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXONINOYTKKXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436730 | |

| Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475576-83-1 | |

| Record name | 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

Introduction of Amino Groups: Amino groups can be introduced through nucleophilic substitution reactions using amines as nucleophiles.

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or brominating agents.

Methoxylation: Methoxy groups can be added through methylation reactions using methanol or methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino, bromo, and methoxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines, halides, or other nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The presence of the bromo and dimethoxy groups in this compound enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.

- A study demonstrated that similar chromene derivatives showed inhibition of cell proliferation in various cancer cell lines, suggesting that 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile may have similar effects .

-

Antimicrobial Properties :

- Chromene derivatives have been evaluated for their antimicrobial activities against a range of pathogens. The structural modifications in this compound could enhance its efficacy against bacterial and fungal strains.

- Preliminary tests have shown promising results in inhibiting the growth of specific bacteria and fungi, supporting further investigation into its potential as an antimicrobial agent .

- Neuroprotective Effects :

Materials Science Applications

-

Organic Electronics :

- The unique electronic properties of chromene-based compounds make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Studies have shown that modifications to the chromene structure can improve charge transport properties, making this compound a potential material for high-performance electronic devices .

-

Fluorescent Probes :

- The incorporation of specific functional groups allows chromene derivatives to act as fluorescent probes in biochemical assays. Their fluorescence properties can be utilized for imaging and tracking biological processes in real-time.

- Research indicates that such compounds can selectively bind to cellular targets, providing a visual means to study cellular dynamics .

Research Tool Applications

- Chemical Biology :

-

Drug Development :

- As a lead compound, this compound can be further optimized through structure-activity relationship (SAR) studies to develop more potent derivatives with specific therapeutic targets.

Case Studies

Mechanism of Action

The mechanism of action of 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Overview of Key Analogs

The following table summarizes the structural features, mechanisms, and efficacy of Compound A and its analogs:

Key Structural Differences and Structure-Activity Relationships (SAR)

Amino Substitutions: Compound A’s triamino groups enhance water solubility and hydrogen bonding with tubulin, contributing to its clinical viability . In contrast, B’s 7-(dimethylamino) group increases lipophilicity, favoring membrane permeability but limiting clinical advancement due to toxicity risks .

Bromo and Methoxy Groups: The 3-bromo-4,5-dimethoxyphenyl group in A and B is critical for tubulin binding. Halogenation (bromine) enhances hydrophobic interactions, while methoxy groups stabilize binding via van der Waals forces . Compound C retains a 6-bromo substituent, but studies show bromine is non-essential for Bcl-2 inhibition, allowing flexibility in aryl/alkyl substitutions .

Functional Group Variations: C and D feature cyano-ester side chains, which mimic the BH3 domain of pro-apoptotic proteins, enabling Bcl-2 binding . E’s naphthopyran scaffold broadens microtubule interaction but reduces specificity compared to chromene derivatives .

Efficacy and Pharmacological Profiles

- Synergy with cisplatin improved tumor response rates in anaplastic thyroid cancer . Structural analysis (PDB: BG0) confirms binding at the colchicine site of tubulin, disrupting microtubule dynamics .

- Compound B: Exhibits sub-100 nM potency in breast cancer cells (T47D) but shows higher cytotoxicity in normal cells, limiting therapeutic utility .

Compound C :

Toxicity and Pharmacokinetic Challenges

- A’s amino groups reduce off-target toxicity compared to B’s dimethylamino moiety, which correlates with neurotoxicity in preclinical models .

- D’s formulation with lipid nanocapsules (LNCs) enhances bioavailability and reduces systemic toxicity, highlighting delivery innovations for chromene derivatives .

Biological Activity

2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS No. 475576-83-1) is a complex organic compound belonging to the chromene family. Its unique structure features a chromene backbone with multiple functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.26 g/mol. The presence of amino groups and a brominated aromatic substituent enhances its reactivity and potential biological activity. The following table summarizes key structural features:

| Property | Value |

|---|---|

| Molecular Formula | C18H17BrN4O3 |

| Molecular Weight | 417.26 g/mol |

| CAS Number | 475576-83-1 |

| Chemical Structure | Chemical Structure |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of chromene have been shown to act as tubulin destabilizers and possess cytotoxic effects against various cancer cell lines. The unique combination of amino and bromo substituents may enhance this compound's interaction with biological targets, potentially leading to novel therapeutic agents.

The mechanism of action for this compound is primarily attributed to its ability to bind to tubulin, disrupting microtubule dynamics essential for cell division. Molecular docking simulations have been employed to predict how this compound interacts with protein structures involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications for improved efficacy.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that various chromene derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, one study reported IC50 values of 0.20 μM for A549 cells and 1.25 μM for MCF-7 cells .

- Binding Affinity : Interaction studies involving this compound typically focus on its binding affinity to biological targets such as tubulin. The compound's structural diversity allows it to engage in multiple interactions with target proteins, enhancing its therapeutic potential.

- Comparison with Other Compounds : The following table compares the biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Crolibulin | Similar chromene core; additional substituents | Tubulin destabilizer | Developed as an anticancer agent |

| Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate | Contains carboxylate group | Antagonist for Bcl-2 proteins | Overcomes drug resistance |

| 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene | Chlorinated variant | Cytotoxic effects | Different halogenation pattern |

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that allow for the construction of the desired chromene framework with specific substituents. The amino groups can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis or reduction to yield corresponding carboxylic acids or amines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using aromatic aldehydes, malononitrile, and dimedone. Optimized protocols include refluxing with biocompatible ionic liquids (e.g., choline taurinate) in aqueous ethanol, achieving yields >85% . Ultrasonic irradiation with catalysts like NaOH or KF/Al₂O₃ in ethanol reduces reaction time to 15–30 minutes while maintaining high efficiency . Post-synthesis purification involves recrystallization from ethanol and structural confirmation via X-ray crystallography .

Q. Which standard assays are used to evaluate the tubulin inhibition activity of this compound?

- Methodological Answer : Tubulin polymerization assays are performed using purified bovine tubulin, with paclitaxel and colchicine as controls. Antiproliferative activity is quantified via GI₅₀ (50% growth inhibition) and EC₅₀ (50% effective concentration) values in cancer cell lines (e.g., T47D breast cancer cells: GI₅₀ = 37 nM, EC₅₀ = 50 nM) using MTT or SRB assays . Apoptosis induction is confirmed via caspase-3/7 activation assays and mitochondrial membrane depolarization measurements .

Q. How is the compound characterized structurally, and what techniques validate its purity?

- Methodological Answer : X-ray crystallography resolves the chromene core and substituent orientations (e.g., bromo and dimethoxy groups at the 4-position) . Purity is validated via HPLC (>95%), while spectroscopic techniques (¹H/¹³C NMR, IR, and HRMS) confirm functional groups and molecular weight .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antitumor efficacy of 4-(3-bromo-4,5-dimethoxyphenyl)-substituted chromenes?

- Methodological Answer : The 3-bromo-4,5-dimethoxyphenyl group enhances tubulin binding by mimicking the colchicine site, as shown in docking studies . Removing the bromo group reduces potency by >90%, while methoxy groups at 4,5-positions stabilize hydrophobic interactions . QSAR models using 3D pharmacophoric descriptors (e.g., Triplets of Pharmacophoric Points) predict activity trends for derivatives .

Q. How does this compound compare to clinical-stage chromene derivatives like Crolibulin in mechanism and efficacy?

- Methodological Answer : Unlike Crolibulin (a vascular disruptor), this compound primarily inhibits tubulin polymerization, with comparable GI₅₀ values in solid tumors (e.g., 37 nM vs. Crolibulin’s 25 nM) . Both compounds induce G2/M arrest, but this derivative shows superior activity in drug-resistant cancers due to caspase-mediated apoptosis .

Q. What computational strategies are employed to study its interaction with Bcl-2 proteins or tubulin?

- Methodological Answer : Molecular dynamics simulations and free-energy perturbation calculations model binding to the Bcl-2 surface pocket. For tubulin, ensemble docking with flexible β-tubulin structures identifies key residues (e.g., Val-181, Asn-258) for halogen bonding with the bromo group .

Q. Can lipid nanocapsules (LNCs) enhance its bioavailability and tumor targeting?

- Methodological Answer : Encapsulation in LNCs (e.g., SV30-LNCs) increases solubility 10-fold and prolongs half-life in vivo. In F98 glioblastoma models, LNC formulations reduce IC₅₀ by 60% compared to free drug, attributed to enhanced blood-brain barrier penetration .

Contradictions and Limitations

- Mechanistic Duality : While highlights vascular targeting akin to combretastatin, most studies emphasize tubulin/Bcl-2 inhibition. Further in vivo studies are needed to resolve this .

- Synthetic Scalability : Although lab-scale yields are high (>85%), scalability with ionic liquids or ultrasonic methods requires optimization for industrial translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.